molecular formula C9H7Cl2NO3 B2632488 2,4-Dichloro-3-acetamidobenzoic acid CAS No. 50917-27-6

2,4-Dichloro-3-acetamidobenzoic acid

Cat. No.: B2632488
CAS No.: 50917-27-6
M. Wt: 248.06
InChI Key: JTNUYPZFVNHVGY-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-acetamidobenzoic acid is an organic compound with the molecular formula C9H7Cl2NO3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an acetamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-acetamidobenzoic acid typically involves the chlorination of 3-acetamidobenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of chlorine atoms at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-acetamidobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the acetamido group.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids and amides.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: The major product is 2,4-dichlorobenzoic acid.

Scientific Research Applications

2,4-Dichloro-3-acetamidobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-acetamidobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the acetamido group.

    3-Acetamidobenzoic acid: Similar but lacks the chlorine atoms.

    2,4-Dichloro-3-nitrobenzoic acid: Similar but contains a nitro group instead of an acetamido group.

Uniqueness

2,4-Dichloro-3-acetamidobenzoic acid is unique due to the combination of chlorine atoms and an acetamido group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-acetamido-2,4-dichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c1-4(13)12-8-6(10)3-2-5(7(8)11)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNUYPZFVNHVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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